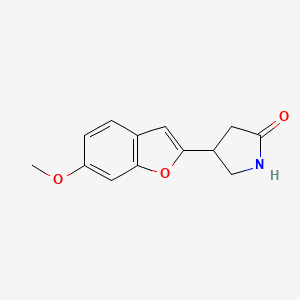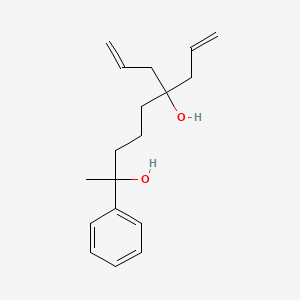
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol is an organic compound characterized by its unique structure, which includes a phenyl group, a prop-2-en-1-yl group, and a non-8-ene-2,6-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted non-8-ene-2,6-diol with a prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The phenyl and prop-2-en-1-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.
Major Products
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Various substituted phenyl or prop-2-en-1-yl derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to the scavenging of free radicals by the hydroxyl groups on the phenyl ring . Additionally, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-methoxy-5-(1-propenyl)-, (E): Similar structure with a methoxy group instead of a hydroxyl group.
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Contains methoxy groups and a similar prop-1-en-1-yl group.
(2E)-3-Phenylprop-2-en-1-yl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside: A glycoside derivative with a similar phenylprop-2-en-1-yl structure.
Uniqueness
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and prop-2-en-1-yl groups, along with the non-8-ene-2,6-diol backbone, makes it a versatile compound for various applications.
Propiedades
Número CAS |
87998-10-5 |
|---|---|
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-phenyl-6-prop-2-enylnon-8-ene-2,6-diol |
InChI |
InChI=1S/C18H26O2/c1-4-12-18(20,13-5-2)15-9-14-17(3,19)16-10-7-6-8-11-16/h4-8,10-11,19-20H,1-2,9,12-15H2,3H3 |
Clave InChI |
LVUSWIRLXOPQMU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(CC=C)(CC=C)O)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)
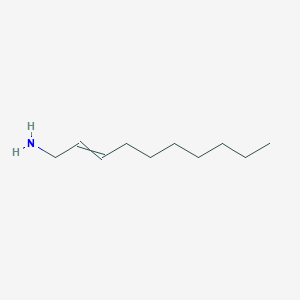
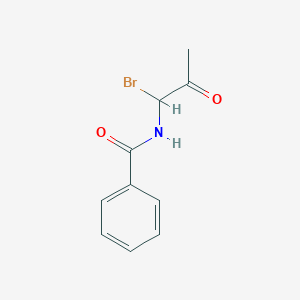
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)

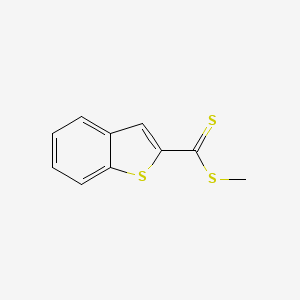
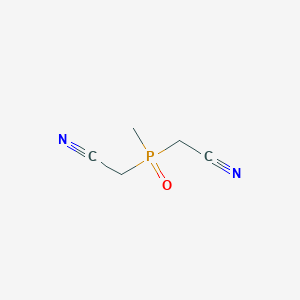
![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
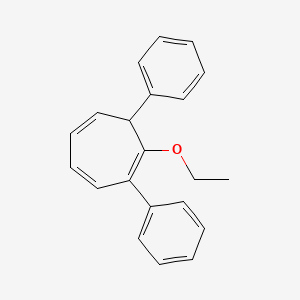
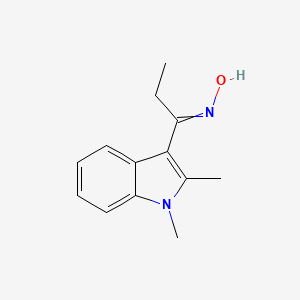
![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
